molecular formula C6H11N3O B13328519 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B13328519
M. Wt: 141.17 g/mol
InChI Key: LHCHHXPWILHRRZ-UHFFFAOYSA-N
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Description

1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 3-position and a hydroxyl group at the ethan-1-ol moiety. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-ethyl-1H-1,2,4-triazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanone.

    Reduction: Formation of 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethane.

    Substitution: Formation of 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethyl halides or amines.

Scientific Research Applications

1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
  • 1-(3-ethyl-1H-1,2,4-triazol-5-yl)propan-1-ol
  • 1-(3-ethyl-1H-1,2,4-triazol-5-yl)butan-1-ol

Uniqueness

1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the hydroxyl group at the ethan-1-ol moiety differentiates it from other triazole derivatives.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-3-5-7-6(4(2)10)9-8-5/h4,10H,3H2,1-2H3,(H,7,8,9)

InChI Key

LHCHHXPWILHRRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C(C)O

Origin of Product

United States

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